molecular formula C5H3FOS B1321415 4-Fluorothiophene-2-carbaldehyde CAS No. 32431-71-3

4-Fluorothiophene-2-carbaldehyde

Cat. No.: B1321415
CAS No.: 32431-71-3
M. Wt: 130.14 g/mol
InChI Key: AAWOXRNFSSSREJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluorothiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its reactivity and binding affinity, allowing it to participate in a range of biochemical processes. This compound is known to interact with enzymes involved in oxidation-reduction reactions, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating cell survival, proliferation, and apoptosis. Furthermore, the compound can alter gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, particularly proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit aldehyde dehydrogenases by forming a covalent bond with the active site cysteine residue, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by binding to DNA and altering the recruitment of transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive oxygen species. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative oxidative damage and alterations in cellular homeostasis. These temporal effects highlight the importance of carefully controlling experimental conditions and monitoring the compound’s stability during biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit a toxic response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to aldehyde metabolism and detoxification. The compound can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid, which can then enter various metabolic cycles. Additionally, this compound can interact with cofactors such as NAD+ and NADP+, influencing metabolic flux and the levels of key metabolites. These interactions highlight the compound’s role in modulating cellular metabolism and its potential impact on metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cellular compartments and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative phosphorylation. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated building blocks and subsequent functionalization to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for 4-Fluorothiophene-2-carbaldehyde often involve multi-step synthesis processes that include halogenation and formylation reactions. These methods are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorothiophene-2-carbaldehyde is extensively used in scientific research due to its versatile properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 4-Fluorothiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where the fluorine atom’s influence is desired .

Properties

IUPAC Name

4-fluorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOXRNFSSSREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617594
Record name 4-Fluorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-71-3
Record name 4-Fluorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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